![molecular formula C13H17ClF3N B1356482 3-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride CAS No. 745817-31-6](/img/structure/B1356482.png)
3-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride
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Overview
Description
“3-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride” is a chemical compound with the CAS Number: 745817-31-6 . It has a molecular weight of 279.73 . The compound is a white to beige solid .
Molecular Structure Analysis
The IUPAC name for this compound is 3-[4-(trifluoromethyl)benzyl]piperidine hydrochloride . The InChI Code is 1S/C13H16F3N.ClH/c14-13(15,16)12-5-3-10(4-6-12)8-11-2-1-7-17-9-11;/h3-6,11,17H,1-2,7-9H2;1H . The InChI key is ZUILVOZHONFMMQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a melting point of 152-158 C . It is recommended to be stored at 0-8C .Scientific Research Applications
C,N-Cross Coupling Reactions
This compound is used as a reactant in C,N-cross coupling reactions, which are a type of chemical reaction where a carbon-nitrogen bond is formed between two molecules .
Synthesis of Dopamine D3 Receptor Antagonists
It is also utilized in the synthesis of dopamine D3 receptor antagonists, which are compounds that can block dopamine receptors and have potential therapeutic applications .
Proteomics Research
Additionally, this chemical serves as a biochemical for proteomics research, which involves the study of proteomes and their functions .
Safety And Hazards
properties
IUPAC Name |
3-[[4-(trifluoromethyl)phenyl]methyl]piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N.ClH/c14-13(15,16)12-5-3-10(4-6-12)8-11-2-1-7-17-9-11;/h3-6,11,17H,1-2,7-9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUILVOZHONFMMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=CC=C(C=C2)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589978 |
Source
|
Record name | 3-{[4-(Trifluoromethyl)phenyl]methyl}piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride | |
CAS RN |
745817-31-6 |
Source
|
Record name | 3-{[4-(Trifluoromethyl)phenyl]methyl}piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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